3,5-Difluoro-4-(methyl)thiophenol
Overview
Description
3,5-Difluoro-4-(methyl)thiophenol: is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. The compound is distinguished by the presence of two fluorine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the benzene ring. This unique substitution pattern imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically used in coupling reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Substitution: Various substituted thiophenols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-(methyl)thiophenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where thiophenol derivatives have shown efficacy .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3,5-Difluorothiophenol: Lacks the methyl group, resulting in different chemical properties.
4-Methylthiophenol: Lacks the fluorine atoms, affecting its reactivity and biological activity.
3,5-Difluoro-4-(ethyl)thiophenol: Has an ethyl group instead of a methyl group, leading to variations in its physical and chemical properties.
Uniqueness: 3,5-Difluoro-4-(methyl)thiophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a methyl group on the benzene ring enhances its versatility in various applications .
Properties
IUPAC Name |
3,5-difluoro-4-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHNKCWHWUDWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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